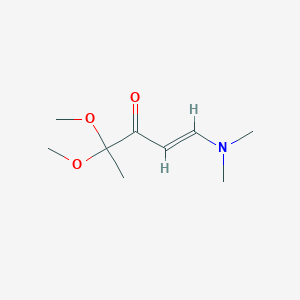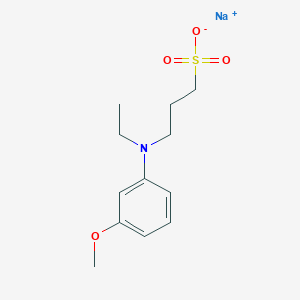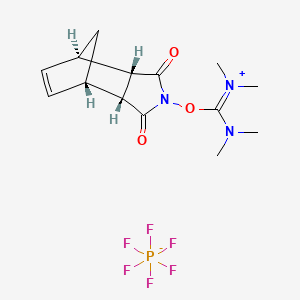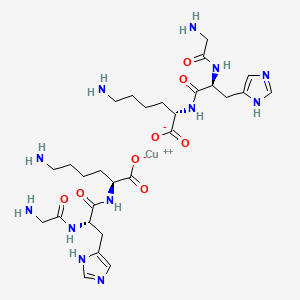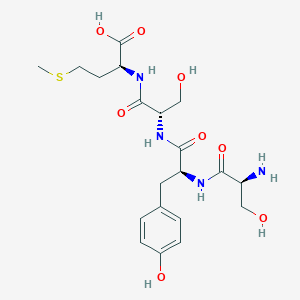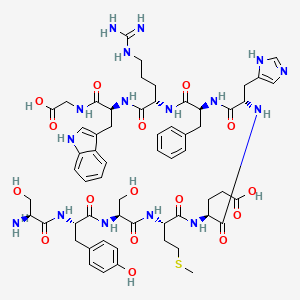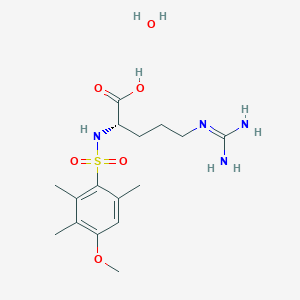
Mtr-Arg-OH.H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtr-Arg-OH.H2O: , also known as Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine monohydrate, is a protected arginine derivative used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a methoxytrimethylbenzene sulfonyl (Mtr) group, which serves as a protecting group for the guanidine side chain of arginine. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mtr-Arg-OH.H2O typically involves the following steps:
Protection of the Guanidine Group: The guanidine group of arginine is protected using the methoxytrimethylbenzene sulfonyl (Mtr) group. This is achieved by reacting arginine with methoxytrimethylbenzene sulfonyl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of arginine is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the Mtr-protected arginine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for peptide synthesis applications.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Mtr-Arg-OH.H2O undergoes deprotection reactions to remove the Mtr and Fmoc protecting groups. These reactions are typically carried out using trifluoroacetic acid (TFA) for Mtr deprotection and piperidine for Fmoc deprotection.
Coupling Reactions: The compound participates in peptide coupling reactions, where it is linked to other amino acids to form peptides. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Mtr group removal, piperidine for Fmoc group removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other coupling reagents.
Major Products Formed:
Deprotected Arginine: After removal of the protecting groups, the major product is free arginine, which can then participate in further peptide synthesis reactions.
Peptide Chains: When used in peptide synthesis, the major products are peptide chains containing arginine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Mtr-Arg-OH.H2O is widely used in the synthesis of peptides, where it serves as a protected arginine building block. The Mtr group provides selective protection, allowing for the sequential addition of amino acids.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for biological research, including the study of protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for industrial applications, including the development of diagnostic assays and biosensors.
Mechanism of Action
Mechanism:
Protection and Deprotection: The Mtr group protects the guanidine side chain of arginine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Mtr group is removed under acidic conditions, revealing the free guanidine group.
Coupling Reactions: The Fmoc-protected amino group of Mtr-Arg-OH.H2O participates in coupling reactions with other amino acids, forming peptide bonds through nucleophilic attack on activated carboxyl groups.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of solid-phase peptide synthesis, where it acts as a building block for the construction of peptide chains.
Comparison with Similar Compounds
Nα-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine (Fmoc-Arg(Pmc)-OH): Another protected arginine derivative used in peptide synthesis. The Pmc group is more stable than the Mtr group but requires harsher conditions for removal.
Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH): Similar to Fmoc-Arg(Pmc)-OH, but with a different protecting group that offers a balance between stability and ease of removal.
Uniqueness:
Mtr Group Sensitivity: The Mtr group in Mtr-Arg-OH.H2O is more acid-sensitive compared to other protecting groups like Pmc and Pbf, making it easier to remove under milder conditions. This property is particularly useful in synthesizing peptides that are sensitive to harsh deprotection conditions.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S.H2O/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-12(15(21)22)6-5-7-19-16(17)18;/h8,12,20H,5-7H2,1-4H3,(H,21,22)(H4,17,18,19);1H2/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWZNMKNSZHWNY-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)C)C)OC.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C)C)OC.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
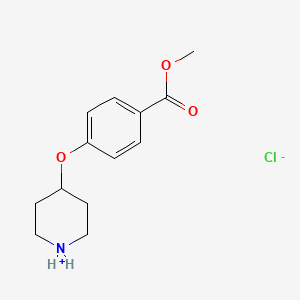


![(S)-4-hydroxy-4-propyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B7881164.png)


